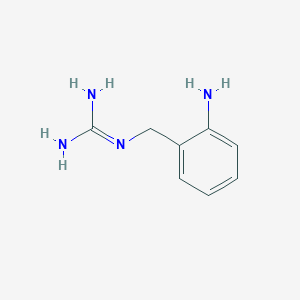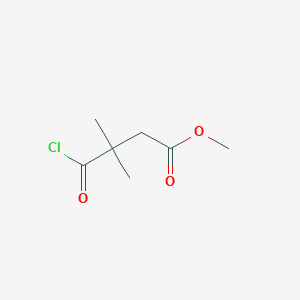![molecular formula C14H14ClNO B14344138 N-[(3-Chlorophenyl)methyl]-4-methoxyaniline CAS No. 93642-39-8](/img/structure/B14344138.png)
N-[(3-Chlorophenyl)methyl]-4-methoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-Chlorophenyl)methyl]-4-methoxyaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a 3-chlorophenyl group attached to a benzyl moiety, which is further connected to a 4-methoxyaniline structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Chlorophenyl)methyl]-4-methoxyaniline typically involves the reaction of 3-chlorobenzyl chloride with 4-methoxyaniline in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, advanced purification techniques such as distillation and crystallization are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(3-Chlorophenyl)methyl]-4-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(3-Chlorophenyl)methyl]-4-methoxyaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-[(3-Chlorophenyl)methyl]-4-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(3-Chlorophenyl)methyl]-4-nitroaniline
- N-[(3-Chlorophenyl)methyl]-4-aminobenzamide
- N-[(3-Chlorophenyl)methyl]-4-hydroxyaniline
Uniqueness
N-[(3-Chlorophenyl)methyl]-4-methoxyaniline is unique due to the presence of both a 3-chlorophenyl group and a 4-methoxyaniline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its specific reactivity and potential biological activities set it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
93642-39-8 |
|---|---|
Molekularformel |
C14H14ClNO |
Molekulargewicht |
247.72 g/mol |
IUPAC-Name |
N-[(3-chlorophenyl)methyl]-4-methoxyaniline |
InChI |
InChI=1S/C14H14ClNO/c1-17-14-7-5-13(6-8-14)16-10-11-3-2-4-12(15)9-11/h2-9,16H,10H2,1H3 |
InChI-Schlüssel |
MNUBMWXSNXSGHM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)NCC2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Bromo-2-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14344067.png)






![Ethyl [(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl]acetate](/img/structure/B14344117.png)





